Methyl (2S,3R)-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl (2S,3R)-3-methyloxirane-2-carboxylate is an organic compound with a unique stereochemistry. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. The compound is characterized by its chiral centers at the 2nd and 3rd positions, making it an important molecule in stereochemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3R)-3-methyloxirane-2-carboxylate typically involves the enantioselective epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-3-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used to open the epoxide ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while nucleophilic substitution can produce a variety of alcohols and ethers.
Scientific Research Applications
Methyl (2S,3R)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.
Medicine: It serves as an intermediate in the synthesis of various bioactive compounds, including potential drug candidates.
Mechanism of Action
The mechanism of action of Methyl (2S,3R)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The compound can interact with enzymes such as epoxide hydrolases, leading to the formation of diols and other metabolites .
Comparison with Similar Compounds
Methyl (2S,3R)-3-methyloxirane-2-carboxylate can be compared with other similar compounds, such as:
Methyl (2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoate: This compound has a similar stereochemistry but different functional groups, leading to distinct chemical properties and applications.
(2S,3R)-3-methylglutamate: Another compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
The uniqueness of this compound lies in its epoxide ring, which imparts high reactivity and versatility in chemical synthesis.
Properties
CAS No. |
10133-07-0 |
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Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
methyl (2S,3R)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C5H8O3/c1-3-4(8-3)5(6)7-2/h3-4H,1-2H3/t3-,4+/m1/s1 |
InChI Key |
UZVPEDADFDGCGI-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](O1)C(=O)OC |
Canonical SMILES |
CC1C(O1)C(=O)OC |
Origin of Product |
United States |
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